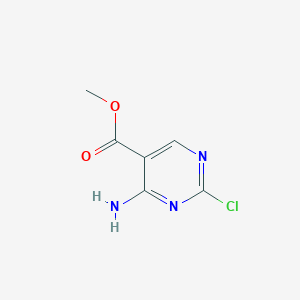

Methyl 4-amino-2-chloropyrimidine-5-carboxylate

Descripción general

Descripción

“Methyl 4-amino-2-chloropyrimidine-5-carboxylate” is an organic ester . It is used as an intermediate in pharmaceutical synthesis for experimental research .

Synthesis Analysis

The synthesis of “this compound” involves the dissolution of 2-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide. Oxalyl chloride is then added dropwise and stirred at room temperature for 2 hours. After concentrating to an appropriate volume, it is added dropwise to anhydrous methanol placed under ice bath conditions. The reaction is then carried out at room temperature for 2 hours, and concentrated under reduced pressure to obtain the product .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H6ClN3O2 . All non-H atoms are approximately coplanar . An intramolecular N—H…O hydrogen bond occurs between the amino group and the carbonyl group .

Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can undergo cyclization of the α-amine with a benzylic functionality via either an SN2 or a Mitsunobu reaction .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 187.58 g/mol . It has a topological polar surface area of 78.1 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 2 .

Aplicaciones Científicas De Investigación

Synthesis of Pyrimidine Derivatives

Researchers have developed optimum routes for synthesizing methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which serve as starting materials for the methyl esters of corresponding 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. These derivatives exhibit fungicidal properties, highlighting the potential of methyl 4-amino-2-chloropyrimidine-5-carboxylate in the development of agricultural chemicals (Tumkevicius, Urbonas, & Vainilavicius, 2000).

Novel Antiviral Agents

The compound has been utilized in the synthesis of (±)-cis-[4-[(2,5-Diamino-6-chloropyrimidinyl)amino]-2- cyclopentenyl]carbinol, a precursor for the synthesis of carbocyclic analogues of 2',3'-didehydro-2',3'-dideoxy 2-amino-6-chloropurine and its analogues, demonstrating significant antiviral activity, particularly against HIV. This underscores its role in the development of new antiretroviral drugs (Vince & Hua, 1990).

Development of Heterocyclic Systems

The palladium-catalyzed coupling of 4-halopyrrolo[2,3-d]pyrimidines with arylacetylenes has been explored to synthesize new heterocyclic systems. This method facilitates the synthesis of 4H-pyrrolo[2,3,4-de]pyrimido[5′,4′:5,6][1,3]diazepino[1,7-a]indole, a novel heterocycle, demonstrating the compound's utility in expanding the diversity of heterocyclic chemistry (Tumkevičius & Masevičius, 2004).

Facilitating Synthetic Methodologies

The reaction of methyl N-(4-chloro-2-methylthio-6-pyrimidinyl)aminoacetate with amines to give corresponding acid amides provides a pathway for the synthesis of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids. This showcases the compound's role in facilitating the development of new synthetic methodologies for producing biologically active molecules (Tumkevičius, Urbonas, & Vainilavicius, 2000).

Exploration of Chemical Properties

The study of the degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine in soil demonstrates its potential environmental impact. Understanding the degradation kinetics and persistence of such compounds in various environmental conditions is crucial for assessing their suitability and safety for use in agricultural applications (Srivastava, Rawat, Bhatt, Rawat, & Srivastava, 2016).

Safety and Hazards

“Methyl 4-amino-2-chloropyrimidine-5-carboxylate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

The primary targets of Methyl 4-amino-2-chloropyrimidine-5-carboxylate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is hypothesized that it may interact with its targets through hydrogen bonding and electrostatic interactions, given its chemical structure .

Pharmacokinetics

- High No No No No No No No -6.58 cm/s These properties suggest that the compound has good gastrointestinal absorption but does not cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Like most chemical compounds, its stability, solubility, and reactivity may be affected by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

methyl 4-amino-2-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-9-6(7)10-4(3)8/h2H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMYEORYRWNWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677829 | |

| Record name | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

858269-13-3 | |

| Record name | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

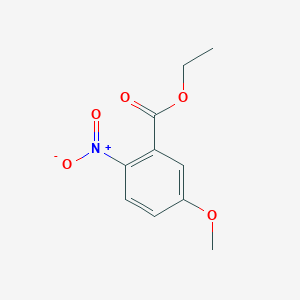

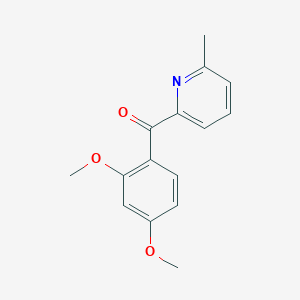

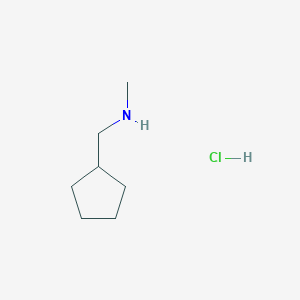

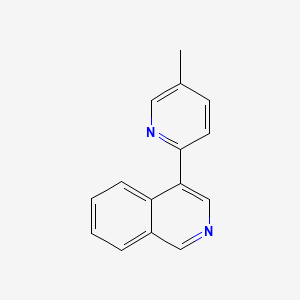

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of Methyl 4-amino-2-chloropyrimidine-5-carboxylate?

A1: this compound exhibits a planar structure. [] This means that all the non-hydrogen atoms within the molecule lie approximately on the same plane. [] The molecule also features an intramolecular hydrogen bond between the amino group (-NH2) and the carbonyl group (C=O). [] This interaction contributes to the molecule's overall stability and spatial arrangement.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B1454128.png)